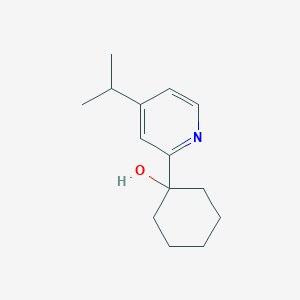

1-(4-Isopropylpyridin-2-yl)cyclohexanol

Description

Foundational Significance in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyridine (B92270) ring being one of the most ubiquitous scaffolds in FDA-approved drugs. nih.govresearchgate.net The incorporation of a 4-isopropyl group on the pyridine ring of 1-(4-Isopropylpyridin-2-yl)cyclohexanol can influence its electronic properties and steric environment, which in turn can modulate the biological activity of its derivatives.

The synthesis of functionalized pyridines is a central theme in heterocyclic chemistry. researchgate.netorganic-chemistry.org Compounds like this compound serve as valuable intermediates, allowing for the introduction of a cyclohexanol (B46403) unit onto a pyridine core. This can be a crucial step in the elaboration of more complex molecules with potential therapeutic applications. The hydroxyl group can be further functionalized or can participate in directing subsequent reactions, highlighting the compound's role as a versatile building block.

Strategic Placement in Retrosynthetic Disconnections of Advanced Intermediates

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. amazonaws.comyoutube.com In the retrosynthesis of advanced intermediates, this compound can be identified as a key fragment or synthon. The disconnection of a target molecule at the bond connecting the cyclohexanol ring to a larger molecular framework would lead back to this pyridyl alcohol.

For instance, in a hypothetical target molecule containing a 2-substituted 4-isopropylpyridine (B108708) moiety, a C-C bond disconnection could reveal this compound as a logical precursor. The synthesis of this pyridyl alcohol would likely involve the addition of a cyclohexyl Grignard reagent or a similar nucleophile to a suitable 4-isopropyl-2-acylpyridine derivative, or the addition of a 4-isopropyl-2-pyridyllithium species to cyclohexanone. This strategic placement in retrosynthetic analysis underscores its utility in simplifying the synthesis of complex targets by breaking them down into readily accessible building blocks.

Historical Context of Related Pyridyl Alcohols in Chemical Research

The study of pyridyl alcohols has a rich history in chemical research, dating back to early investigations into the functionalization of pyridine derivatives. baranlab.orgresearchgate.net Initially, research focused on the synthesis and basic reactivity of simple pyridylmethanols and related compounds. researchgate.net These early studies laid the groundwork for understanding the influence of the pyridine nitrogen on the reactivity of the hydroxyl group and the adjacent carbon atoms.

Over the decades, the scope of research on pyridyl alcohols has expanded significantly. They have been investigated for a wide range of applications, including their use as ligands in coordination chemistry, as catalysts, and as key intermediates in the synthesis of pharmaceuticals. nih.govresearchgate.net For example, certain pyridyl alcohols have demonstrated potent biological activities, such as hypoglycemic effects. nih.gov The development of new synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has further broadened the accessibility and diversity of substituted pyridyl alcohols, including structures analogous to this compound. organic-chemistry.org This historical progression highlights a continuous interest in this class of compounds, driven by their versatile chemical nature and their potential for practical applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylpyridin-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)12-6-9-15-13(10-12)14(16)7-4-3-5-8-14/h6,9-11,16H,3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLBOBVJTYZSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C2(CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Isopropylpyridin 2 Yl Cyclohexanol

Carbon-Carbon Bond Formation via Organometallic Reagents

The creation of the quaternary carbon center in 1-(4-Isopropylpyridin-2-yl)cyclohexanol is most effectively achieved through the addition of organometallic nucleophiles to a carbonyl group. Both Grignard and organolithium reagents are extensively used for this purpose, each presenting a unique profile of reactivity and selectivity. The choice between these reagents often depends on the desired reaction conditions, functional group tolerance, and availability of precursors.

The addition of Grignard reagents to ketones is a classic and powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols. researchgate.net While the heading refers to pyridyl ketones, the most direct synthesis of this compound involves the inverse approach: the addition of a pyridyl Grignard reagent, specifically (4-isopropylpyridin-2-yl)magnesium halide, to cyclohexanone. This reagent is typically prepared in situ from the corresponding 2-halo-4-isopropylpyridine and magnesium metal in an ethereal solvent.

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol. The pyridine (B92270) nitrogen can chelate with the magnesium ion, potentially influencing the reagent's reactivity.

Since the addition to cyclohexanone creates a chiral center at the C1 position, controlling the stereochemical outcome is a significant objective in advanced synthesis. Asymmetric synthesis of chiral tertiary alcohols can be achieved by employing enantioselective methods. rsc.org One common strategy is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a molecule to direct the stereoselectivity of subsequent reactions. wikipedia.org Evans' oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including alkylations and aldol reactions, to produce enantiomerically enriched products. nih.govresearchgate.net

In the context of Grignard additions to ketones, a popular approach involves the use of chiral ligands that coordinate to the magnesium atom, creating a chiral environment around the reactive center. This chiral complex then delivers the nucleophile to one face of the ketone preferentially, resulting in an excess of one enantiomer. researchgate.net Diamine-based ligands, such as those derived from (R,R)-1,2-diaminocyclohexane, have shown considerable success in this area. rsc.org

Table 1: Examples of Chiral Ligands for Enantioselective Grignard Additions to Ketones This table is illustrative and based on general findings in asymmetric catalysis, not specific to the synthesis of this compound.

| Ligand Type | Example Ligand | Typical Substrate | Achieved Enantiomeric Excess (ee) |

| Chiral Diamine | (R,R)-1,2-Diaminocyclohexane (DACH) derivatives | Aromatic/Aliphatic Ketones | 80-99% |

| Chiral Diol | TADDOL | Aromatic Ketones | 70-95% |

| Amino Alcohol | (-)-N-Methylephedrine | Aliphatic Ketones | 60-90% |

| Binaphthyl | (R)-BINOL | Aromatic Ketones | up to 98% |

Grignard Reagent-Mediated Additions to Pyridyl Ketones

Solvent Effects and Reaction Parameter Optimization

The choice of solvent is critical in Grignard reactions as it influences the solubility, stability, and reactivity of the organomagnesium species through coordination. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are most common because they solvate the magnesium center, breaking up the oligomeric aggregates of the Grignard reagent and increasing its nucleophilicity. The composition of the Grignard reagent in solution, described by the Schlenk equilibrium, is heavily dependent on the solvent. researchgate.net

Recent studies have explored alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and often provides performance equal or superior to THF. researchgate.net The use of non-coordinating co-solvents like benzene or toluene can sometimes accelerate reactions or alter selectivity. researchgate.netacs.org For instance, replacing diethyl ether with toluene has been shown to significantly accelerate the reaction of some alkylmagnesium halides. researchgate.net

Reaction parameters such as temperature, concentration, and the nature of the halide in the Grignard reagent (Cl, Br, I) also play a crucial role. A remarkable halide effect has been observed in the diastereoselectivity of Grignard additions to β-hydroxy ketones, where changing from MeMgCl to MeMgI dramatically improves the diastereomeric ratio. nih.gov Optimizing these parameters is essential to maximize the yield of this compound while minimizing side reactions, such as enolization of the cyclohexanone or Wurtz coupling. researchgate.net

Table 2: Impact of Solvents on Grignard Reaction Properties

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Features & Effects |

| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Traditional solvent; lower boiling point can limit reaction temperature. |

| Tetrahydrofuran (THF) | 66 | 7.5 | Stronger Lewis base than Et₂O; better solvating power, allows for higher reaction temperatures. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | "Green" alternative to THF; higher boiling point and wider liquid range. researchgate.net |

| Toluene | 111 | 2.4 | Often used as a co-solvent; can increase reaction rates but has poor solvating power for the Grignard reagent itself. researchgate.net |

Organolithium Reagent Additions to Corresponding Ketone Precursors

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. jove.com The synthesis of this compound using an organolithium approach would involve the generation of (4-isopropylpyridin-2-yl)lithium. This species can be prepared either through a lithium-halogen exchange from a 2-halo-4-isopropylpyridine with an alkyllithium reagent (like n-BuLi or t-BuLi) or via direct deprotonation (metalation) of 4-isopropylpyridine (B108708). wikipedia.orgrsc.org The resulting pyridyllithium reagent then readily adds to the carbonyl group of cyclohexanone to form a lithium alkoxide, which yields the desired alcohol upon acidic workup. masterorganicchemistry.com

A key challenge in using organolithium reagents with substituted pyridines is controlling the regioselectivity of lithiation. The nitrogen atom in the pyridine ring is a powerful directing group, typically favoring metalation at the C2 or C6 positions. However, substituents can influence the site of deprotonation. To ensure exclusive formation of the 2-lithio species required for the synthesis, the most reliable method is to start with a 2-halo-4-isopropylpyridine and perform a lithium-halogen exchange. wikipedia.org This reaction is extremely fast and can be carried out at very low temperatures. organicchemistrydata.org

The high reactivity of organolithium reagents limits their compatibility with many functional groups. Protic groups such as alcohols, amines, and even terminal alkynes will be readily deprotonated. Other electrophilic groups like esters, amides, and nitriles will also react. Therefore, a protection strategy may be necessary if such groups are present elsewhere in the molecule.

Due to their extreme reactivity, reactions involving organolithium reagents are almost always conducted at low temperatures, typically -78 °C (the sublimation point of dry ice in acetone) or even lower. wikipedia.org Performing the addition of (4-isopropylpyridin-2-yl)lithium to cyclohexanone at low temperatures serves several critical functions:

Minimizing Side Reactions: It suppresses unwanted side reactions, such as the enolization of cyclohexanone, where the organolithium acts as a base instead of a nucleophile.

Enhancing Stability: Many organolithium reagents are thermally unstable and will decompose at higher temperatures. Low temperatures are required to generate and use them effectively. organicchemistrydata.org

Controlling Reactivity: The rate of the nucleophilic addition is slowed, allowing for better control over the reaction.

The protocol typically involves the slow, dropwise addition of the ketone to a solution of the pre-formed organolithium reagent in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen. jove.com

Zinc-Mediated Additions (e.g., Reformatsky-type Reactions)

Zinc-mediated reactions provide a powerful tool for forming carbon-carbon bonds. The Reformatsky reaction, traditionally involving the addition of an organozinc reagent derived from an α-halo ester to a carbonyl compound, can be adapted for the synthesis of tertiary alcohols. wikipedia.orgorganic-chemistry.orglibretexts.org In this context, a plausible approach would involve the reaction of a cyclohexylzinc halide with 2-acetyl-4-isopropylpyridine or, more directly, the addition of a pyridylzinc reagent to cyclohexanone.

The general mechanism involves the oxidative addition of zinc metal into a carbon-halogen bond, creating an organozinc reagent. libretexts.org This reagent is less reactive than corresponding Grignard or organolithium reagents, which can be advantageous in preventing side reactions. wikipedia.orglibretexts.org The organozinc compound then performs a nucleophilic attack on the carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.org While the classic Reformatsky reaction produces β-hydroxy esters, the broader class of zinc-mediated additions is versatile and can be applied to various carbonyl electrophiles. wikipedia.orgthermofisher.com The use of activated zinc, such as Rieke zinc, can enhance reactivity and improve yields. thermofisher.com

| Parameter | Description | Typical Conditions/Reagents | Reference |

|---|---|---|---|

| Zinc Source | Metallic zinc in various forms is used to generate the organozinc reagent. | Zinc dust, zinc granules, activated Rieke Zinc. | wikipedia.orgthermofisher.com |

| Precursors | A pyridyl ketone and a cyclohexyl halide (or vice versa) are required. | 2-acetyl-4-isopropylpyridine and bromocyclohexane. | N/A |

| Solvent | Aprotic solvents are necessary to prevent quenching of the organozinc reagent. | Tetrahydrofuran (THF), Toluene, Diethyl ether. | nih.gov |

| Reaction Temperature | Temperature can influence reaction rate and selectivity. | -78 °C to reflux, depending on the specific reagents. | nih.gov |

Alternative Routes via Functional Group Interconversion

An alternative to forming the central carbon-carbon bond is to synthesize a precursor molecule, specifically a pyridyl cyclohexanone derivative, and then convert the ketone functional group into the desired tertiary alcohol.

The reduction of a ketone, in this case, a precursor such as (4-isopropylpyridin-2-yl)(cyclohexyl)methanone, using a hydride-donating reagent is a common and effective method for producing alcohols. The choice of hydride reagent can influence the reaction's stereoselectivity and reactivity. nih.gov

Commonly used reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and is capable of reducing a wider range of carbonyl compounds. nih.gov The reduction of cyclic ketones like cyclohexanone derivatives is well-studied. The hydride nucleophile can attack the carbonyl carbon from either the axial or equatorial face, leading to different stereoisomers of the alcohol product. nih.govvu.nl For a prochiral ketone like the precursor to this compound, this reduction step would create a chiral center. The steric bulk of the hydride reagent plays a crucial role; smaller reagents tend to favor axial attack, while bulkier reagents favor equatorial attack. nih.gov

| Reagent | Formula | Reactivity | Typical Solvent | Reference |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes and ketones. | Methanol, Ethanol. | vu.nl |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces most carbonyl functional groups. | Tetrahydrofuran (THF), Diethyl ether. | nih.gov |

| L-Selectride | LiHB(sBu)₃ | Bulky, provides high stereoselectivity. | Tetrahydrofuran (THF). | nih.gov |

Catalytic hydrogenation offers another pathway for the reduction of the pyridyl cyclohexanone precursor. This method involves the use of hydrogen gas (H₂) and a metal catalyst to reduce the ketone to an alcohol. A significant challenge in this approach is the potential for the reduction of the pyridine ring itself, which can lead to a piperidine derivative. researchgate.netabo.fi

Selective hydrogenation of the ketone in the presence of a pyridine ring requires careful selection of the catalyst and reaction conditions. Catalysts based on ruthenium, rhodium, and palladium have been studied for the hydrogenation of pyridine and its derivatives. researchgate.netresearchgate.netacs.org For instance, bimetallic palladium-based catalysts have shown high conversion of pyridine to piperidine under mild conditions. abo.fi Conversely, studies on cyclohexanone hydrogenation show that catalysts like Pt-Sn alloys can effectively produce cyclohexanol (B46403), with selectivity being highly dependent on temperature. princeton.edu Achieving selective reduction of the ketone carbonyl while preserving the aromaticity of the pyridine ring would likely require finely tuned conditions, such as lower temperatures and specific catalyst preparations.

| Catalyst | Support | Typical Substrate | Conditions | Reference |

|---|---|---|---|---|

| Ruthenium | Carbon (C) | Pyridine derivatives | 100 °C, 3.0 MPa H₂ | researchgate.net |

| Palladium | Carbon (C) | Pyridine derivatives | 60 °C, 70 atm H₂ | abo.firesearchgate.net |

| Platinum-Tin Alloy | N/A (surface science) | Cyclohexanone | 325–400 K | princeton.edu |

| Rhodium | Carbon (C) | Pyridine | Ambient temperature and pressure | acs.org |

Isolation and Purification Strategies for High Purity this compound

Achieving high purity of the target compound is essential for its characterization and subsequent use. A combination of chromatographic and crystallization techniques is typically employed.

Chromatography is a primary method for purifying organic compounds. For this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are suitable.

Column Chromatography: This technique is ideal for large-scale purification after the initial synthesis. A glass column is packed with a solid stationary phase, typically silica gel. The crude product is loaded onto the top of the column and a liquid mobile phase (eluent) is passed through. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For a moderately polar compound like the target alcohol, a common mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity gradually increased to elute the product.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for final purity analysis or for purifying smaller quantities. Both normal-phase (with a polar stationary phase like silica) and reversed-phase (with a nonpolar stationary phase like C18-modified silica) systems can be used. In a reversed-phase setup, a polar mobile phase, such as a mixture of water and acetonitrile or methanol, would be employed. lmaleidykla.lt The compound's retention time would be used to identify and collect the pure fraction.

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (200-400 mesh) | Hexane/Ethyl Acetate Gradient | Adsorption; separation by polarity. | ekb.eg |

| Reversed-Phase HPLC | C18-bonded Silica | Acetonitrile/Water or Methanol/Water | Partitioning; more polar compounds elute first. | lmaleidykla.lt |

| Normal-Phase HPLC | Silica or Cyano-propyl bonded phase | Hexane/Isopropanol | Adsorption; less polar compounds elute first. | lmaleidykla.lt |

Crystallization is a powerful technique for obtaining highly pure solid compounds. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

A general recrystallization protocol involves:

Solvent Selection: Identifying a suitable solvent or solvent pair in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Dissolution: Dissolving the crude this compound in the minimum amount of the hot solvent to create a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed.

Crystallization: Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and pure crystals form.

Isolation and Drying: Collecting the crystals by filtration, washing them with a small amount of cold solvent to remove any adhering impure mother liquor, and then drying them to remove all traces of solvent.

| Solvent/System | Type | Rationale |

|---|---|---|

| Heptane/Ethyl Acetate | Solvent Pair | The compound is dissolved in the more polar ethyl acetate, and the less polar heptane is added until turbidity, then redissolved by heating. |

| Ethanol/Water | Solvent Pair | A polar protic system where water acts as an anti-solvent for the moderately polar alcohol. |

| Toluene | Single Solvent | An aromatic solvent that may provide a good solubility differential between hot and cold conditions. |

| Acetonitrile | Single Solvent | A polar aprotic solvent that can be effective for crystallizing compounds with polar functional groups. |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 1 4 Isopropylpyridin 2 Yl Cyclohexanol

Dehydration Reactions to Form Pyridyl Cyclohexenes

The elimination of water from 1-(4-isopropylpyridin-2-yl)cyclohexanol leads to the formation of a carbon-carbon double bond, resulting in pyridyl cyclohexene isomers. The conditions under which this dehydration is performed significantly influence the reaction mechanism and, consequently, the product distribution.

Acid-catalyzed dehydration of tertiary alcohols, such as this compound, typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgrsc.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). pearson.comchemguide.co.uk Subsequent departure of the water molecule generates a tertiary carbocation intermediate. This carbocation is relatively stable due to the presence of three alkyl substituents. libretexts.org

The final step involves the removal of a proton from a carbon atom adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid catalyst) to form the alkene. youtube.com Due to the intermediacy of a planar carbocation, any stereochemical information at the carbinol carbon is lost.

For this compound, three potential alkene products can be formed, depending on which adjacent proton is removed. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. study.com

Potential Products of Acid-Catalyzed Dehydration:

| Product Name | Structure | Alkene Substitution | Expected Major/Minor Product |

| 1-(4-isopropylpyridin-2-yl)cyclohex-1-ene | Trisubstituted | Major | |

| 2-(cyclohex-1-en-1-yl)-4-isopropylpyridine | Trisubstituted | Major | |

| 2-(cyclohex-2-en-1-yl)-4-isopropylpyridine | Disubstituted | Minor |

This table presents the expected products based on Zaitsev's rule. Actual product ratios may vary depending on specific reaction conditions.

It is important to note that the acidic conditions required for this reaction can also lead to side reactions, such as rearrangements of the carbocation intermediate, although this is less common for tertiary carbocations on a six-membered ring.

The Mitsunobu reaction provides a milder alternative for the dehydration of alcohols, proceeding under neutral conditions and often with high stereoselectivity. wikipedia.orgresearchgate.net This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net The reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the alcohol carbon. wikipedia.org However, for tertiary alcohols like this compound, the direct application of the standard Mitsunobu protocol for intermolecular substitution is generally not effective due to steric hindrance. nrochemistry.com

While direct intermolecular substitution is challenging, intramolecular variants of the Mitsunobu reaction have been used to form cyclic ethers from diols. For a simple dehydration to an alkene, the standard Mitsunobu conditions are not the typical application for tertiary alcohols.

Alternative mild dehydration methods that avoid strongly acidic conditions and carbocation formation are often preferred to prevent rearrangements and improve regioselectivity. One such method is the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270). chemistrysteps.comlibretexts.org This reaction proceeds through an E2 (elimination, bimolecular) mechanism. The alcohol is first converted into a dichlorophosphate ester, which is a good leaving group. The base then abstracts a proton in a concerted step to form the alkene. chemguide.co.ukchemistrysteps.com This method is known to favor the Zaitsev product and generally avoids carbocation rearrangements. chemistrysteps.comnih.gov

Comparison of Dehydration Methods:

| Method | Reagents | Mechanism | Key Features |

| Acid-Catalyzed | H₂SO₄ or H₃PO₄, heat | E1 | Prone to rearrangements (less so for tertiary alcohols), follows Zaitsev's rule. libretexts.orgrsc.org |

| POCl₃/Pyridine | POCl₃, pyridine | E2 | Avoids rearrangements, typically follows Zaitsev's rule. chemistrysteps.comlibretexts.org |

| Mitsunobu | PPh₃, DEAD/DIAD | SN2-like | Not generally applicable for direct dehydration of tertiary alcohols to alkenes. nrochemistry.com |

The regioselectivity of elimination reactions is a critical aspect, determining the position of the newly formed double bond. As mentioned, the Zaitsev rule predicts the formation of the more substituted alkene as the major product. This is generally observed in both E1 and E2 reactions where a small, unhindered base is used. study.com

In the case of this compound, the Zaitsev products would be 1-(4-isopropylpyridin-2-yl)cyclohex-1-ene and 2-(cyclohex-1-en-1-yl)-4-isopropylpyridine.

The Hofmann rule, in contrast, predicts the formation of the least substituted alkene as the major product. This outcome is typically observed in E2 reactions when a sterically bulky base is employed. The large size of the base hinders its approach to the more sterically encumbered protons, leading to the preferential abstraction of a proton from a less substituted and more accessible carbon.

For this compound, a Hofmann-type elimination would favor the formation of 2-(cyclohex-2-en-1-yl)-4-isopropylpyridine. However, achieving a Hofmann-selective dehydration of a tertiary alcohol is less common and would require specific, sterically demanding reagents that are not typically used for simple dehydration. The use of POCl₃ with pyridine, a relatively unhindered base, is expected to predominantly yield the Zaitsev product. study.comchemistrysteps.com

Oxidation Reactions of the Cyclohexanol (B46403) Moiety

The tertiary nature of the alcohol in this compound makes it resistant to direct oxidation to a ketone without cleavage of carbon-carbon bonds.

Direct oxidation of a tertiary alcohol to a ketone is not possible as there is no hydrogen atom on the carbon bearing the hydroxyl group. Standard oxidizing agents such as chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO₄) will not yield the corresponding ketone under normal conditions.

However, it is conceivable that under forcing conditions, oxidative degradation of the molecule could occur. For the purpose of selective transformation, the focus would be on reactions that proceed via a different mechanistic pathway than direct oxidation of the tertiary alcohol.

While direct oxidation to a ketone is not feasible, ring-opening oxidation reactions can be employed to transform the cyclohexanol moiety. These reactions proceed through mechanisms that involve the cleavage of a C-C bond within the cyclohexane (B81311) ring.

One possible strategy involves the generation of an alkoxy radical from the tertiary alcohol. This can be achieved using reagents such as lead tetraacetate or through photolysis of the corresponding nitrite ester (Barton reaction). The resulting alkoxy radical can then undergo β-scission, leading to the opening of the cyclohexane ring and the formation of a new carbonyl group and a distal radical. This radical can then be trapped or undergo further reactions.

Another approach could involve a Grob fragmentation if a suitable leaving group is present on a carbon atom in a 1,3-relationship to the hydroxyl group, although this would require prior functionalization of the ring.

Nucleophilic Substitution Reactions on the Hydroxyl Group

The hydroxyl group of the cyclohexanol ring is a primary site for chemical modification. However, being a tertiary alcohol, its reactivity in nucleophilic substitution reactions is subject to specific mechanistic constraints.

The conversion of the tertiary hydroxyl group in this compound to other functional groups such as esters, ethers, or halides is a key transformation.

Esterification: Direct esterification with carboxylic acids is generally inefficient for tertiary alcohols due to steric hindrance. More effective methods involve the use of more reactive acylating agents. For instance, reaction with an acid chloride or acid anhydride in the presence of a non-nucleophilic base like pyridine can facilitate the formation of the corresponding ester.

Etherification: The formation of ethers from tertiary alcohols requires specific conditions to avoid elimination reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not suitable for tertiary alkoxides due to their strong basicity, which favors elimination. Alternative methods, such as reaction with a primary alkyl halide under acidic conditions, might be employed, but would likely proceed through a carbocation intermediate, which could lead to a mixture of products.

Halogenation: The conversion of the tertiary alcohol to an alkyl halide can be achieved using hydrogen halides (HX). This reaction typically proceeds through an SN1 mechanism, involving the formation of a tertiary carbocation intermediate. The stability of this carbocation, adjacent to the electron-withdrawing pyridine ring, will influence the reaction rate.

| Transformation | Reagent(s) | Product Functional Group |

| Esterification | Acid Chloride (RCOCl), Pyridine | Ester (-OCOR) |

| Etherification | Primary Alkyl Halide (R'X), Acid | Ether (-OR') |

| Halogenation | Hydrogen Halide (HX) | Halide (-X) |

The substitution of the hydroxyl group in this compound is dictated by the principles of SN1 and SN2 reactions, with the tertiary nature of the alcohol playing a decisive role.

SN1 Pathway: Due to the significant steric hindrance around the tertiary carbon of the cyclohexanol ring, the SN2 pathway is highly disfavored. Nucleophiles cannot readily access the carbon atom for a backside attack. Therefore, nucleophilic substitution reactions on this tertiary alcohol are expected to proceed predominantly through an SN1 mechanism . The first and rate-determining step is the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation is planar and can be attacked by a nucleophile from either face, potentially leading to a racemic mixture if the adjacent carbons were chiral. The stability of the tertiary carbocation is a key factor in the feasibility of the SN1 reaction chemistryhall.comreddit.com.

SN2 Pathway: The SN2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism requires an unhindered substrate to allow for the backside attack of the nucleophile. The tertiary carbon of the cyclohexanol in this compound is sterically hindered by the cyclohexyl ring, the isopropylpyridine group, and the substituents on the pyridine ring, making the SN2 pathway energetically unfavorable reddit.comyoutube.com.

| Feature | SN1 Reaction | SN2 Reaction |

| Substrate | Favored by tertiary substrates | Favored by primary substrates |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Applicability | Likely for this compound | Unlikely for this compound |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attacks.

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. When substitution does occur, it is typically directed to the 3- and 5-positions.

In the case of this compound, the pyridine ring is substituted at the 2- and 4-positions. The isopropyl group at the 4-position is an electron-donating group, which can activate the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. However, the bulky cyclohexanol group at the 2-position will sterically hinder attack at the 3-position. Therefore, if electrophilic aromatic substitution were to occur, it would most likely be directed to the 5-position. It is important to note that harsh reaction conditions are often required for such substitutions on pyridine rings wikipedia.orgquimicaorganica.orgyoutube.com.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The nitrogen atom can draw electron density away from the ring carbons, making them electrophilic.

Nucleophilic Attack on Carbon: In this compound, the 2- and 4-positions are already substituted. Nucleophilic attack would be most likely to occur at the 6-position. The presence of a good leaving group at this position would facilitate a nucleophilic aromatic substitution (SNAr) reaction. The intermediate Meisenheimer complex would be stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom nih.govchemistrysteps.com.

Nucleophilic Attack on Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center. It can react with electrophiles such as alkyl halides to form a quaternary pyridinium salt. This quaternization further activates the pyridine ring towards nucleophilic attack by making the ring carbons even more electron-deficient.

Functional Group Interconversions Involving the Isopropyl Moiety

The isopropyl group attached to the pyridine ring can also undergo chemical transformations, although these are generally less common than reactions involving the hydroxyl group or the pyridine ring itself.

One potential reaction is benzylic oxidation . The tertiary carbon of the isopropyl group is adjacent to the aromatic pyridine ring, making the C-H bond at this position susceptible to oxidation. Strong oxidizing agents could potentially convert the isopropyl group into a carbonyl group (ketone) or a hydroxyl group. For example, aerobic oxidation of 4-isopropylpyridine (B108708) has been shown to produce 4-isopropylpyridine hydroperoxide nih.govelsevierpure.com. Such reactions often proceed via radical mechanisms vdoc.pube-bookshelf.de.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 1 4 Isopropylpyridin 2 Yl Cyclohexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(4-Isopropylpyridin-2-yl)cyclohexanol by mapping the connectivity and spatial relationships of its atoms.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the isopropyl group, and the cyclohexanol (B46403) moiety. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the hydroxyl group.

The aromatic region would display signals for the three protons on the pyridine ring. The proton at the 6-position is expected to appear at the most downfield shift due to its proximity to the nitrogen atom. The protons at the 3 and 5-positions would appear at higher fields, with their exact shifts influenced by the isopropyl group. Spin-spin coupling between these protons would provide definitive evidence of their relative positions.

The isopropyl group would give rise to a septet for the methine proton and a doublet for the two equivalent methyl groups. The cyclohexanol ring protons would appear as a series of complex multiplets in the upfield region of the spectrum, with the hydroxyl proton showing a broad singlet, the position of which is dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H6 | 8.3 - 8.5 | d | ~5.0 |

| Pyridine-H5 | 7.2 - 7.4 | d | ~5.0 |

| Pyridine-H3 | 7.0 - 7.2 | s | - |

| Isopropyl-CH | 2.9 - 3.1 | sept | ~7.0 |

| Isopropyl-CH₃ | 1.2 - 1.4 | d | ~7.0 |

| Cyclohexanol-CH₂ (axial & equatorial) | 1.2 - 2.0 | m | - |

| Cyclohexanol-OH | Variable | br s | - |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The pyridine ring carbons are expected to resonate in the downfield region (120-160 ppm). The carbon atom attached to the cyclohexanol group (C2) and the carbon bearing the isopropyl group (C4) would be significantly affected. The quaternary carbon of the cyclohexanol ring, bonded to the hydroxyl group and the pyridine ring, would appear as a distinct signal in the 70-80 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | 160 - 165 |

| Pyridine-C6 | 147 - 150 |

| Pyridine-C4 | 155 - 160 |

| Pyridine-C5 | 118 - 121 |

| Pyridine-C3 | 115 - 118 |

| Cyclohexanol-C1 (quaternary) | 70 - 75 |

| Isopropyl-CH | 33 - 36 |

| Cyclohexanol-CH₂ | 20 - 40 |

| Isopropyl-CH₃ | 23 - 25 |

Two-dimensional NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for elucidating the compound's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the pyridine ring (H5 and H6) and within the isopropyl group (methine CH and methyl CH₃ protons). It would also show the complex coupling network within the cyclohexanol ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons in both the pyridine and cyclohexanol rings, as well as the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Crucial HMBC correlations would be expected from the cyclohexanol protons to the C2 of the pyridine ring, confirming the connectivity between the two ring systems. Correlations from the isopropyl methine proton to C3, C4, and C5 of the pyridine ring would also be vital for confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY would be instrumental in determining the relative stereochemistry and preferred conformation of the cyclohexanol ring with respect to the pyridine ring. For instance, correlations between specific cyclohexanol protons and the pyridine H3 proton would indicate their spatial closeness.

¹⁵N NMR spectroscopy, although less sensitive, provides direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen is sensitive to substitution and protonation state. For this compound, the ¹⁵N chemical shift is expected to be in the typical range for substituted pyridines. This data can be valuable for studying intermolecular interactions, such as hydrogen bonding involving the pyridine nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₂₁NO), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Both ESI and APCI are soft ionization techniques suitable for the analysis of polar molecules like this compound.

ESI-MS: In positive ion mode ESI-MS, the compound is expected to be readily protonated at the pyridine nitrogen to yield a prominent [M+H]⁺ ion. This would allow for the accurate mass determination of the parent molecule.

APCI-MS: APCI is also well-suited for this compound and would likely produce a strong protonated molecule [M+H]⁺. researchgate.net Fragmentation can be induced in the source or through tandem mass spectrometry (MS/MS) experiments.

Predicted HRMS Data and Fragmentation

| Ion | Formula | Predicted Exact Mass | Likely Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₂₂NO⁺ | 220.1696 | Protonated molecule |

| [M+H-H₂O]⁺ | C₁₄H₂₀N⁺ | 202.1590 | Loss of water from the cyclohexanol moiety |

| [M+H-C₃H₇]⁺ | C₁₁H₁₅NO⁺ | 178.1226 | Loss of the isopropyl group |

| [C₉H₁₂N]⁺ | C₉H₁₂N⁺ | 134.0964 | Cleavage of the cyclohexanol ring, retaining the pyridine and isopropyl groups |

The fragmentation pattern would provide valuable structural information. A common fragmentation pathway for alcohols is the loss of a water molecule. youtube.comrevisely.com Therefore, a significant fragment ion corresponding to [M+H-H₂O]⁺ would be expected. Another likely fragmentation would involve the loss of the isopropyl group as a radical, followed by further fragmentation of the cyclohexanol ring. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides invaluable information for the structural elucidation of molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound (molecular weight: 219.32 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 220.17 would be selected as the precursor ion for collision-induced dissociation (CID).

The fragmentation of this tertiary alcohol is expected to proceed through several predictable pathways, primarily initiated by the loss of a neutral water molecule from the cyclohexanol moiety, a characteristic fragmentation for alcohols. whitman.eduwhitman.educhemistrynotmystery.comjove.comlibretexts.org Another significant fragmentation pathway involves the cleavage of bonds within the isopropyl group and the pyridine ring.

A plausible fragmentation pathway for [C₁₄H₂₁NO + H]⁺ is proposed as follows:

Dehydration: The most facile fragmentation is the elimination of a water molecule (18 Da) from the protonated precursor ion, leading to the formation of a stable carbocation at m/z 202.16. This is a common fragmentation pattern for tertiary alcohols. whitman.eduwhitman.educhemistrynotmystery.comjove.comlibretexts.org

Pyridine Ring Fragmentation: Subsequent fragmentation of the m/z 202.16 ion could involve cleavage of the pyridine ring or loss of the isopropyl group. The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group would result in a fragment at m/z 187.14.

Alpha-Cleavage: Cleavage of the C-C bond between the cyclohexyl ring and the pyridine ring could occur, leading to characteristic ions corresponding to the substituted pyridine.

The expected fragmentation products and their corresponding m/z values are summarized in the table below.

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (calculated) | Neutral Loss |

| 220.17 | [M+H-H₂O]⁺ | 202.16 | H₂O |

| 202.16 | [M+H-H₂O-CH₃]⁺ | 187.14 | •CH₃ |

| 220.17 | [4-isopropylpyridine+H]⁺ | 122.10 | C₆H₁₀O |

| 220.17 | [C₆H₁₀OH]⁺ | 99.08 | C₈H₁₀N |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. The spectra are determined by the vibrational modes of the molecule, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups: the hydroxyl group, the pyridine ring, and the alkyl (isopropyl and cyclohexyl) groups.

Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. libretexts.orglibretexts.org The broadening is a result of intermolecular hydrogen bonding. The corresponding C-O stretching vibration is anticipated to appear as a strong band in the 1050-1150 cm⁻¹ region. libretexts.orgquora.combrainly.com

Pyridine Ring: The aromatic pyridine ring will give rise to several characteristic vibrations. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. Ring breathing modes, which are often strong in Raman spectra, are also expected.

Alkyl Groups (Cyclohexyl and Isopropyl): The C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and isopropyl groups will produce strong absorptions in the 2850-3000 cm⁻¹ range. brainly.com C-H bending vibrations for these groups are expected in the 1350-1470 cm⁻¹ region. The isopropyl group may show a characteristic doublet around 1370-1385 cm⁻¹ due to symmetric bending modes. researchgate.netnih.gov

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Hydroxyl | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | Pyridine | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | Cyclohexyl, Isopropyl | 2850-3000 | IR, Raman |

| C=C, C=N Stretch | Pyridine | 1400-1600 | IR, Raman |

| C-H Bend | Cyclohexyl, Isopropyl | 1350-1470 | IR |

| C-O Stretch | Tertiary Alcohol | 1050-1150 | IR |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry. Based on known structures of related pyridine and cyclohexanol derivatives, a set of expected bond lengths and angles can be predicted. The C-N bond lengths within the pyridine ring are expected to be around 1.34-1.39 Å. wikipedia.orgbrainly.inquora.com The C-O bond of the tertiary alcohol is anticipated to be approximately 1.44 Å. The cyclohexyl ring would likely adopt a stable chair conformation.

The table below presents hypothetical, yet plausible, crystallographic data for this compound.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C(pyridine)-N | 1.34 - 1.39 | |

| C(cyclohexyl)-O | ~1.44 | |

| C(pyridine)-C(cyclohexyl) | ~1.52 | |

| Bond Angles (°) | ||

| C-N-C (in pyridine) | ~117 | |

| C-C-O (in cyclohexanol) | ~109.5 | |

| Dihedral Angles (°) | ||

| C(pyridine)-C(pyridine)-C(cyclohexyl)-O | Variable |

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) in this compound suggests that hydrogen bonding will be a dominant feature in its crystal packing. nih.govrsc.orgrsc.orgyoutube.com It is highly probable that intermolecular O-H···N hydrogen bonds will form, linking adjacent molecules into chains, dimers, or more complex networks. The O···N distance in such hydrogen bonds is typically in the range of 2.7-3.0 Å. This hydrogen bonding network significantly influences the physical properties of the compound in the solid state, including its melting point and solubility.

Applications of 1 4 Isopropylpyridin 2 Yl Cyclohexanol As a Key Synthetic Building Block

Stereocontrolled Synthesis of Complex Polycycles and Heterocycles

The presence of a hydroxyl group on a cyclohexane (B81311) ring in 1-(4-Isopropylpyridin-2-yl)cyclohexanol could theoretically be exploited in stereocontrolled reactions. For instance, the hydroxyl group could direct subsequent reactions to a specific face of the cyclohexane ring, thereby controlling the stereochemical outcome. Dehydration of the alcohol to form an alkene, followed by stereoselective reactions such as epoxidation or dihydroxylation, could lead to the formation of functionalized cyclohexyl systems with defined stereochemistry. These intermediates could then potentially be used to construct more complex polycyclic systems. However, no published studies demonstrate this approach with this specific compound.

Scaffold for Diversification and Library Generation

In medicinal chemistry, a "scaffold" refers to a core molecular structure to which various substituents can be attached to create a library of related compounds. The this compound molecule contains several potential points for diversification. The isopropyl group on the pyridine (B92270) ring could be replaced with other alkyl or aryl groups. The pyridine nitrogen could be quaternized or oxidized. The cyclohexyl ring could be functionalized at various positions. This would, in theory, allow for the generation of a library of diverse molecules. Such libraries are often synthesized to screen for biological activity in drug discovery programs. There is, however, no indication in the current scientific literature that this compound has been utilized for this purpose.

Precursor in Materials Science Applications (e.g., Polymers, Ligands)

The pyridine moiety within this compound could potentially act as a ligand for metal catalysts or as a monomer in polymerization reactions. The nitrogen atom of the pyridine ring can coordinate to metal centers, and if the compound were appropriately functionalized, it could be incorporated into polymer chains. Such materials could have interesting catalytic or photophysical properties. At present, there are no reports of this compound being used in materials science applications.

Methodological Development in Organic Synthesis Leveraging its Unique Structural Features

New synthetic methods are often developed by exploring the reactivity of novel substrates. The unique combination of a tertiary alcohol, a pyridine ring, and a cyclohexane in this compound could potentially enable new types of chemical transformations. For example, the proximity of the hydroxyl group to the pyridine ring might facilitate unusual intramolecular reactions. Research in this area could lead to the discovery of new catalytic systems or reaction pathways. As of now, no such methodological developments involving this specific compound have been described in the literature.

Future Directions and Emerging Research Avenues for 1 4 Isopropylpyridin 2 Yl Cyclohexanol Research

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly integral to modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. nih.govrasayanjournal.co.in For pyridine (B92270) derivatives, this includes the development of one-pot multicomponent reactions, the use of environmentally friendly solvents, and solvent-free synthesis conditions. nih.govijarsct.co.in The application of these principles to the synthesis of 1-(4-isopropylpyridin-2-yl)cyclohexanol could significantly enhance its environmental credentials.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Future research could focus on adapting the synthesis of this compound to solvent-free conditions or benign aqueous media. ijarsct.co.in Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to cleaner processes, reduced waste, and often, higher efficiency. nih.govresearchgate.net For instance, the condensation reaction between a 2-lithiated-4-isopropylpyridine and cyclohexanone could be explored under solid-state or minimal solvent conditions.

Alternatively, performing reactions in water is a key goal of green chemistry. While organometallic reagents typically used for such syntheses are water-sensitive, the development of water-tolerant catalytic systems could enable the synthesis to proceed in aqueous emulsions, significantly reducing the reliance on organic solvents.

| Green Synthesis Strategy | Potential Application to this compound | Key Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reaction of 4-isopropylpyridine (B108708) and cyclohexanone precursors via mechanochemical (ball milling) activation. | Reduced solvent waste, potential for higher reaction rates, lower energy consumption. nih.govresearchgate.net |

| Aqueous Media Synthesis | Utilizing phase-transfer catalysts or surfactant-based systems to enable the reaction in water. | Eliminates hazardous organic solvents, improves safety, lowers cost. ijarsct.co.in |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the key bond-forming step. | Rapid heating, shorter reaction times, often higher yields and purity. nih.govijarsct.co.innih.gov |

Biocatalysis offers a powerful green alternative to traditional chemical catalysis, utilizing enzymes to perform reactions with high selectivity under mild conditions. nih.govnih.gov For a chiral molecule like this compound, biocatalysis presents a compelling route to produce single enantiomers, which is crucial in many applications.

A promising avenue is the asymmetric reduction of a precursor ketone, 2-cyclohexanoyl-4-isopropylpyridine, using ketoreductases (KREDs). tandfonline.com These enzymes, often used with a cofactor regeneration system, can reduce a prochiral ketone to a chiral alcohol with very high enantioselectivity. nih.govtandfonline.com This approach avoids the need for chiral ligands and metal catalysts often used in asymmetric chemical synthesis. Directed evolution and protein engineering can be used to tailor KREDs for enhanced activity, stability, and selectivity towards the specific substrate. nih.gov

| Biocatalytic Method | Enzyme Class | Proposed Transformation | Expected Outcome |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Reduction of 2-cyclohexanoyl-4-isopropylpyridine | Enantiomerically pure (R)- or (S)-1-(4-isopropylpyridin-2-yl)cyclohexanol. tandfonline.com |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of a racemic mixture of this compound. | Separation of enantiomers, yielding one as the alcohol and the other as an ester. rsc.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat transfer, precise control over reaction parameters, and easier scalability. akjournals.comnih.gov For the synthesis of pyridine derivatives, flow chemistry can enable the use of reaction conditions that are difficult or hazardous to implement on a large scale in batch reactors. researchgate.net

A continuous flow process for this compound could involve pumping a solution of 4-isopropylpyridine into a reactor where it is deprotonated by a strong base, followed by the introduction of cyclohexanone into the stream. The reaction would proceed within the reactor coil, and the product could be collected continuously. This approach is particularly advantageous for reactions involving highly reactive organometallic intermediates, as it minimizes their accumulation and improves safety. nih.govresearchgate.net

Photochemical and Electrochemical Activation in Transformations

Photochemistry and electrochemistry provide unique ways to activate molecules and drive reactions that are often inaccessible through conventional thermal methods. These techniques can offer high selectivity and reduce the need for chemical reagents.

Photochemical approaches could involve the light-induced functionalization of the pyridine ring. nih.goviciq.org For example, a photochemical method could be developed for the C-H functionalization of 4-isopropylpyridine, creating a radical that could then react with a cyclohexanone-derived species. acs.org This approach harnesses the unique reactivity of pyridinyl radicals generated from pyridinium ions, enabling new bond formations. nih.govacs.org

Electrochemical synthesis offers another reagent-free activation method. The pyridine ring can undergo electroreduction at moderate potentials. nih.gov Future research could explore an electroreductive strategy where the 4-isopropylpyridine is activated to form a nucleophile that subsequently attacks cyclohexanone. This method avoids the use of stoichiometric organometallic reagents, replacing them with electrons as a traceless and green reagent. nih.gov

Exploration of Novel Reactivity via Non-Classical Activation Methods

Beyond conventional heating, non-classical activation methods like sonochemistry (ultrasound) and mechanochemistry (ball milling) are emerging as powerful tools in organic synthesis. researchgate.netekb.eg These techniques can promote reactions by providing energy in different forms, often leading to unique reactivity, shorter reaction times, and improved yields, particularly in solvent-free systems. nih.govekb.eg

Mechanochemistry: The synthesis of this compound could be attempted in a high-speed ball mill. researchgate.netresearchgate.net The mechanical forces can break down solid reactants, increase surface area, and provide the activation energy for the reaction, often without any solvent. nih.gov

Sonochemistry: The use of high-frequency ultrasound can create localized high-pressure and high-temperature spots in a liquid medium through acoustic cavitation. This can enhance mass transfer and accelerate reaction rates, offering a potential alternative to prolonged heating.

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of synthetic routes can be dramatically accelerated by automation and high-throughput experimentation (HTE). nih.gov An automated synthesis platform could be employed to rapidly explore a wide range of reaction parameters for the synthesis of this compound. researchgate.net

Using a robotic system, numerous experiments could be run in parallel in small-volume reactors to screen different bases, solvents, temperatures, and reaction times. nih.gov This HTE approach would quickly identify the optimal conditions for yield and purity, a task that would be prohibitively time-consuming using traditional manual methods. Furthermore, such platforms could be used to synthesize a library of analogues by varying the pyridine and cyclohexanone building blocks, facilitating structure-activity relationship studies in a discovery program. akjournals.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Isopropylpyridin-2-yl)cyclohexanol, and how can reaction conditions be systematically optimized?

- Methodological Guidance :

- Begin with a Mannich-type reaction or nucleophilic addition between functionalized pyridine derivatives (e.g., 4-isopropylpyridine) and cyclohexanol precursors.

- Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Phase-transfer catalysts (e.g., PEG-400) or Lewis acids (e.g., AlCl₃) can enhance reaction efficiency .

- Monitor progress via TLC or HPLC, and characterize intermediates/purity via NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the physicochemical properties (solubility, stability) of this compound be experimentally determined?

- Methodological Guidance :

- Solubility : Perform shake-flask experiments in water and organic solvents (e.g., ethanol, DCM) at 25°C, quantified via UV-Vis spectroscopy or gravimetric analysis .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Analyze degradation products using LC-MS .

Q. What spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

- Methodological Guidance :

- Use ¹H/¹³C NMR to confirm stereochemistry and functional groups. X-ray crystallography (if crystalline) provides definitive structural confirmation .

- Pair HPLC with UV/RI detectors for purity assessment. Cross-validate with GC-MS for volatile impurities .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or resolving agents are most effective?

- Methodological Guidance :

- Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution using lipases.

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cellular assays)?

- Methodological Guidance :

- Perform orthogonal assays: Compare radioligand binding (e.g., for adrenergic/serotonergic receptors) with functional assays (e.g., cAMP accumulation).

- Use knockout cell lines or siRNA to isolate target pathways. Validate in vivo using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How can computational methods (e.g., QSAR, molecular docking) predict the reactivity or pharmacological profile of this compound?

- Methodological Guidance :

- Develop QSAR models using descriptors like logP, polar surface area, and H-bonding capacity. Train with datasets from PubChem or ChEMBL.

- Perform docking studies (AutoDock Vina, Schrödinger) against crystal structures of target proteins (e.g., GPCRs). Validate predictions with experimental IC₅₀ values .

Q. What advanced analytical techniques are required to characterize degradation products or metabolites?

- Methodological Guidance :

- Use LC-HRMS/MS with collision-induced dissociation (CID) to fragment ions and identify unknown species.

- Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways in vitro/in vivo. Compare with reference spectra in NIST or MassBank databases .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Guidance :

- Synthesize analogs with systematic substitutions (e.g., isopropyl → tert-butyl, pyridine → quinoline).

- Test in tiered assays: primary binding affinity, secondary functional activity, tertiary toxicity (e.g., Ames test). Apply multivariate analysis to identify key structural determinants .

Q. What validation protocols ensure reproducibility in kinetic studies (e.g., enzyme inhibition)?

- Methodological Guidance :

- Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects.

- Replicate experiments across multiple labs with standardized protocols (e.g., NIH guidelines). Report data with 95% confidence intervals .

Notes on Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.